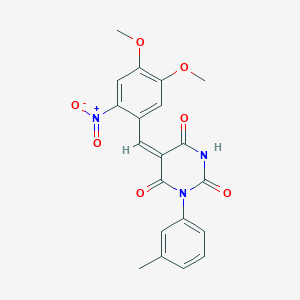![molecular formula C17H16ClNO B5228521 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5228521.png)
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one, also known as Clomiphene or Clomid, is a synthetic nonsteroidal selective estrogen receptor modulator (SERM). It is widely used in scientific research to investigate the effects of estrogen on reproductive health and fertility.
Wirkmechanismus
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one works by binding to estrogen receptors in the hypothalamus and blocking the negative feedback of estrogen on the release of gonadotropin-releasing hormone (GnRH). This leads to an increase in GnRH release, which in turn stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. The increase in FSH and LH levels leads to follicular development and ovulation.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one has both estrogenic and anti-estrogenic effects, depending on the tissue and receptor type. In the hypothalamus, 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one acts as an estrogen antagonist, while in the ovary, it acts as an estrogen agonist. 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one also has effects on other tissues, such as the endometrium, cervix, and breast.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one is a useful tool for studying the regulation of ovulation and the hypothalamic-pituitary-gonadal axis. It is relatively inexpensive and easy to use. However, it has some limitations, such as its potential to cause ovarian hyperstimulation syndrome (OHSS) and its effects on other tissues, such as the endometrium and cervix.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one. One area of interest is the development of more selective SERMs that have fewer side effects and a more specific mechanism of action. Another area of interest is the use of 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one in combination with other drugs to improve its efficacy and reduce its side effects. Additionally, there is a need for more research on the long-term effects of 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one on reproductive health and fertility.
Synthesemethoden
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one is synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2,3-dimethylaniline to form 1-(4-chlorophenyl)-3-(2,3-dimethylphenyl)amino-2-propanol. This intermediate is then oxidized to form 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one is commonly used in scientific research to investigate the effects of estrogen on reproductive health and fertility. It is particularly useful in studying the hypothalamic-pituitary-gonadal axis and its regulation of ovulation. 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one is also used to induce ovulation in women with ovulatory dysfunction and to treat male infertility.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,3-dimethylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-4-3-5-16(13(12)2)19-11-10-17(20)14-6-8-15(18)9-7-14/h3-11,19H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHXYIUVXZPRNZ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2-bromobenzamide](/img/structure/B5228440.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-({[(1-hydroxycyclohexyl)methyl]amino}carbonyl)-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5228454.png)
![1-[4-methyl-7-(2-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinecarboxamide](/img/structure/B5228457.png)
![4b,9b-dihydroxy-1-methyl-1,4b,9b,10-tetrahydroindeno[2',1':4,5]pyrrolo[2,3-d]pyrimidine-2,4,5(3H)-trione](/img/structure/B5228460.png)
![(4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5228468.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228484.png)

![ethyl [2-(4-chlorophenyl)-1-cyano-2-hydroxyvinyl]phenylphosphinate](/img/structure/B5228500.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5228508.png)
![3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5228511.png)
![2-{[3-(4-chlorophenoxy)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5228528.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5228538.png)
![2-(4-bromophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5228542.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5228556.png)